molecular formula C13H20O3 B2376414 Ethyl 2-oxo-decahydronaphthalene-4a-carboxylate CAS No. 93088-54-1

Ethyl 2-oxo-decahydronaphthalene-4a-carboxylate

Cat. No.: B2376414
CAS No.: 93088-54-1
M. Wt: 224.3
InChI Key: ZIHARWRTSSAORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxo-decahydronaphthalene-4a-carboxylate is an organic compound with the molecular formula C13H20O3 It is a derivative of decahydronaphthalene, a bicyclic structure, and contains an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-decahydronaphthalene-4a-carboxylate typically involves the esterification of 2-oxo-decahydronaphthalene-4a-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-decahydronaphthalene-4a-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-oxo-decahydronaphthalene-4a-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-decahydronaphthalene-4a-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may then participate in various biochemical pathways. The bicyclic structure of the compound allows it to fit into specific enzyme active sites, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Ethyl 2-oxo-decahydronaphthalene-4a-carboxylate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-oxo-tetrahydronaphthalene-4a-carboxylate: Contains a tetrahydronaphthalene ring instead of a decahydronaphthalene ring.

    Ethyl 2-oxo-octahydronaphthalene-4a-carboxylate: Features an octahydronaphthalene ring.

The uniqueness of this compound lies in its specific bicyclic structure and the presence of the ethyl ester group, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 7-oxo-1,2,3,4,5,6,8,8a-octahydronaphthalene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-2-16-12(15)13-7-4-3-5-10(13)9-11(14)6-8-13/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHARWRTSSAORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCCC1CC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.